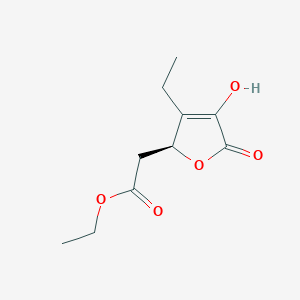![molecular formula C23H20N2O B12894498 4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline CAS No. 54638-78-7](/img/structure/B12894498.png)
4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic aromatic compounds containing both oxygen and nitrogen in a five-membered ring. This particular compound is notable for its unique structure, which includes a biphenyl group and a dimethylaniline moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another approach is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The Van Leusen reaction, which involves aldehydes and TosMIC (tosylmethyl isocyanide), is another method that can be adapted for large-scale production .
化学反応の分析
Types of Reactions
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
科学的研究の応用
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
作用機序
The mechanism of action of 4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein synthesis .
類似化合物との比較
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring, making it more basic than oxazole.
Uniqueness
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is unique due to its combination of a biphenyl group and a dimethylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of fluorescent probes and advanced materials .
特性
CAS番号 |
54638-78-7 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)21-14-12-20(13-15-21)23-24-16-22(26-23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3 |
InChIキー |
IHOTYVXAGXDWTC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


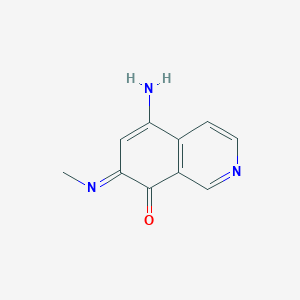
![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
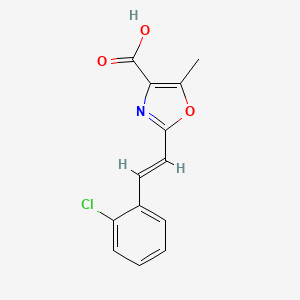

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
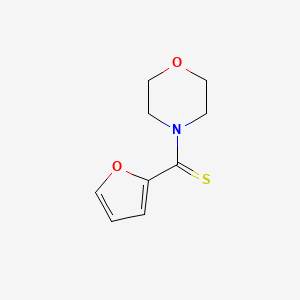
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
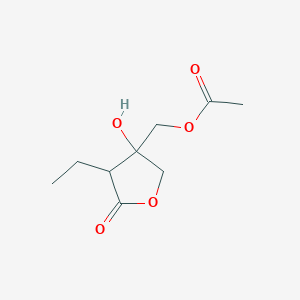
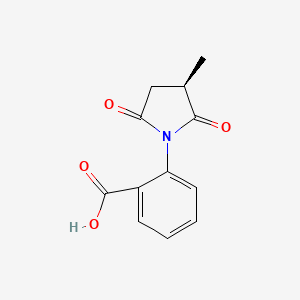
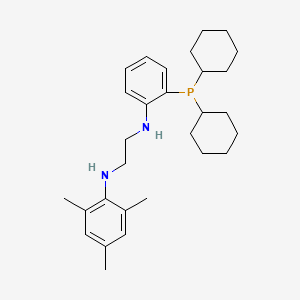
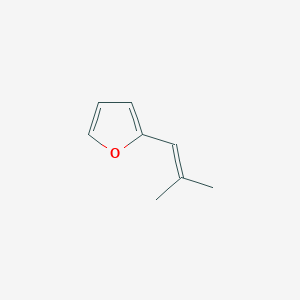
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
